2-Acetamido-2,6-dideoxy-6-fluorogalactose
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Overview
Description
2-Acetamido-2,6-dideoxy-6-fluorogalactose (F-GalNAc) is a fluorinated monosaccharide that has been synthesized and studied extensively in the field of glycobiology. It is a unique sugar molecule that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Acetamido-2,6-dideoxy-6-fluorogalactose is not fully understood, but it is believed to be similar to that of other monosaccharides. This compound is thought to interact with proteins and lipids through glycosylation, which can affect their structure and function. It has been shown to inhibit the activity of certain glycosidases, which are enzymes that break down glycosidic bonds. This inhibition can lead to the accumulation of glycoconjugates, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain glycosidases, which can lead to the accumulation of glycoconjugates. This accumulation can affect various biological processes, including cell adhesion, signaling, and immune response. This compound has also been shown to affect the activity of certain enzymes, such as cathepsin L and β-galactosidase, which can affect the degradation of glycosidic bonds.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Acetamido-2,6-dideoxy-6-fluorogalactose in lab experiments is its unique properties. It is a fluorinated monosaccharide, which makes it easy to detect using various analytical techniques, such as NMR spectroscopy and mass spectrometry. This compound is also relatively easy to synthesize using various methods, which makes it readily available for research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the study of 2-Acetamido-2,6-dideoxy-6-fluorogalactose. One area of research is the development of new methods for synthesizing this compound and other fluorinated monosaccharides. Another area of research is the study of the role of glycosylation in various biological processes, including cancer, inflammation, and neurodegenerative diseases. Additionally, this compound and other fluorinated monosaccharides could be used as probes for studying the structure and function of glycoproteins and glycolipids.
Synthesis Methods
2-Acetamido-2,6-dideoxy-6-fluorogalactose can be synthesized using a variety of methods, including the fluorination of galactose and the deamination of N-acetylglucosamine. One of the most commonly used methods is the fluorination of galactose using Selectfluor. This method involves the reaction of galactose with Selectfluor in the presence of a base, such as triethylamine, to form this compound.
Scientific Research Applications
2-Acetamido-2,6-dideoxy-6-fluorogalactose has been extensively studied in the field of glycobiology due to its unique properties. It has been used as a tool to study glycosylation, which is the process of attaching sugar molecules to proteins and lipids. This compound has been shown to be a useful probe for studying the biosynthesis and processing of glycoproteins. It has also been used to study the role of glycosylation in various biological processes, including cell adhesion, signaling, and immune response.
properties
CAS RN |
112289-45-9 |
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Molecular Formula |
C8H14FNO5 |
Molecular Weight |
223.2 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S)-6-fluoro-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14FNO5/c1-4(12)10-5(3-11)7(14)8(15)6(13)2-9/h3,5-8,13-15H,2H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1 |
InChI Key |
OATMYUUBJXKWQB-OSMVPFSASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CF)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CF)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CF)O)O)O |
synonyms |
2-acetamido-2,6-dideoxy-6-fluoro-D-galactose 2-acetamido-2,6-dideoxy-6-fluorogalactose ADDFG |
Origin of Product |
United States |
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